molecular formula C12H7Br3 B12675158 3,3',5-Tribromobiphenyl CAS No. 855255-44-6

3,3',5-Tribromobiphenyl

Cat. No.: B12675158
CAS No.: 855255-44-6
M. Wt: 390.90 g/mol
InChI Key: IJCXDTWVECJMMQ-UHFFFAOYSA-N
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Description

3,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with bromine atoms. These compounds are known for their use as flame retardants due to their ability to inhibit combustion processes .

Preparation Methods

The synthesis of 3,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods often involve similar bromination processes but on a larger scale, with additional steps to purify the final product .

Chemical Reactions Analysis

3,3’,5-Tribromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions to form more complex biphenyl derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’,5-Tribromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5-Tribromobiphenyl involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

3,3’,5-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:

These compounds share similar properties but differ in their specific chemical behaviors and applications.

Properties

CAS No.

855255-44-6

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

1,3-dibromo-5-(3-bromophenyl)benzene

InChI

InChI=1S/C12H7Br3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H

InChI Key

IJCXDTWVECJMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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